![molecular formula C9H9N5 B1373957 2-(叠氮甲基)-6-甲基咪唑并[1,2-a]吡啶 CAS No. 1249915-92-1](/img/structure/B1373957.png)

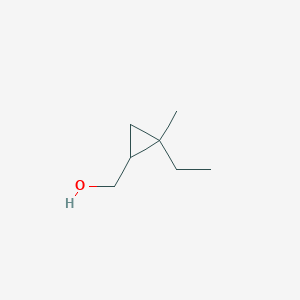

2-(叠氮甲基)-6-甲基咪唑并[1,2-a]吡啶

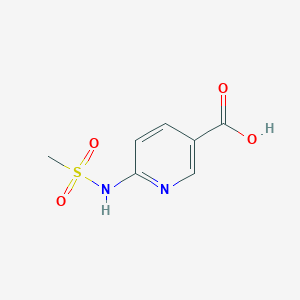

描述

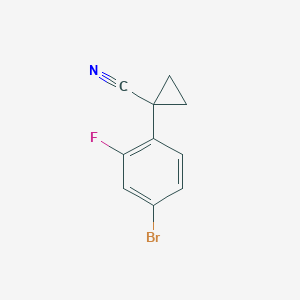

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound synthesized from an imidazole ring and pyridine. It has a molecular weight of 173.17 g/mol. The molecular formula is C6H6N4 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

Azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, are synthesized by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .科学研究应用

Optoelectronic Devices

The unique chemical structure and optical behaviors of imidazo[1,2-a]pyridine derivatives make them ideal for use in optoelectronic devices . These compounds can be utilized in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific luminescent properties .

Biological Sensors

Due to their luminescent and versatile scaffolds, these derivatives are also applied in the creation of biological sensors . They can be engineered to react to the presence of various biological molecules, making them useful in detecting and measuring biological activities .

Anticancer Agents

Imidazo[1,2-a]pyridine compounds have shown promise as anticancer agents . Their ability to interact with cancer cell lines and potentially disrupt malignant processes makes them valuable in the pharmaceutical field for the development of new cancer therapies .

Confocal Microscopy and Imaging

These derivatives serve as emitters for confocal microscopy and imaging . They can be designed to bind to specific cells or tissues, providing enhanced imaging capabilities for medical diagnostics and research applications .

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of imidazo[1,2-a]pyridine derivatives are significant in the development of new therapeutic drugs . They have been shown to possess activity against a variety of microbial and viral pathogens, offering potential for the treatment of infectious diseases .

Chemosensing

Imidazo[1,2-a]pyridine derivatives can be used as chemosensors . Their structural properties allow them to interact with specific chemicals, making them useful in the detection and quantification of environmental pollutants or toxic substances .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用机制

Target of action

Imidazo[1,2-a]pyridines have been found to interact with various biological targets. For instance, some derivatives have shown potential as covalent anticancer agents . .

Mode of action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific derivative and its targets. Some act by binding to key amino acid residues in the binding pocket of their target

Biochemical pathways

Imidazo[1,2-a]pyridines can affect various biochemical pathways. For example, some derivatives have been found to disrupt mitochondrial functions

Result of action

The molecular and cellular effects of imidazo[1,2-a]pyridines can vary depending on their mode of action and targets. Some derivatives have shown anticancer activity

属性

IUPAC Name |

2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEBYXDSTNVLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)